molecular formula C12H22N2O2 B2773289 2-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester CAS No. 886779-93-7

2-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B2773289
CAS No.: 886779-93-7
M. Wt: 226.32
InChI Key: WRKIMEBHYLJNGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group attached to a piperazine ring, and a tert-butyl ester functional group. It is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester typically involves the reaction of cyclopropylamine with piperazine-1-carboxylic acid tert-butyl ester under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-piperazine-1-carboxylic acid methyl ester
  • 2-Cyclopropyl-piperazine-1-carboxylic acid ethyl ester
  • 2-Cyclopropyl-piperazine-1-carboxylic acid isopropyl ester

Uniqueness

2-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester is unique due to its tert-butyl ester group, which provides greater steric hindrance and stability compared to other esters. This makes it particularly useful in applications requiring high stability and resistance to hydrolysis .

Properties

IUPAC Name

tert-butyl 2-cyclopropylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-13-8-10(14)9-4-5-9/h9-10,13H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKIMEBHYLJNGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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